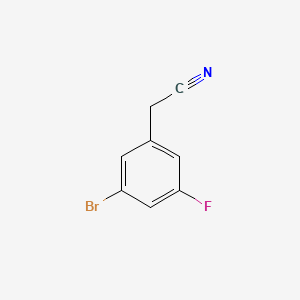

2-(3-Bromo-5-fluorophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-bromo-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMLBLIAOVQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305800-58-2 | |

| Record name | 2-(3-bromo-5-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromo-5-fluorophenyl)acetonitrile: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 2-(3-Bromo-5-fluorophenyl)acetonitrile, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, analytical methods, and safety protocols, with a focus on its application in the synthesis of advanced pharmaceutical compounds.

Core Chemical Identity

Chemical Name: 2-(3-Bromo-5-fluorophenyl)acetonitrile CAS Number: 305800-58-2[1][2][3][4] Molecular Formula: C₈H₅BrFN[1][2][3][4] Molecular Weight: 214.03 g/mol [3]

Synonyms:

Physicochemical Properties

This section outlines the key physical and chemical characteristics of 2-(3-Bromo-5-fluorophenyl)acetonitrile. While experimentally determined data is prioritized, predicted values from reliable computational models are also provided to offer a more complete profile.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Boiling Point | 277.9 ± 25.0 °C | Predicted[3] |

| Density | 1.573 ± 0.06 g/cm³ | Predicted[3] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | [5] |

The Synthetic Utility in Drug Discovery

2-(3-Bromo-5-fluorophenyl)acetonitrile is a versatile building block in medicinal chemistry, primarily owing to its trifunctional nature. The presence of a reactive nitrile group, a bromine atom amenable to cross-coupling reactions, and an activated methylene group allows for diverse synthetic transformations.

This strategic combination of functional groups makes it a valuable precursor in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

While a direct, publicly available synthesis of a marketed drug from 2-(3-Bromo-5-fluorophenyl)acetonitrile is not prominently documented, its structural motifs are highly relevant to the synthesis of Janus kinase (JAK) inhibitors. For instance, the JAK2 inhibitor Fedratinib, used in the treatment of myelofibrosis, features a core structure that can be conceptually derived from intermediates similar to 2-(3-Bromo-5-fluorophenyl)acetonitrile.[6][7] The strategic placement of the bromo and fluoro substituents on the phenyl ring allows for precise modifications to optimize the drug's binding affinity and pharmacokinetic properties.

The following diagram illustrates the key reactive sites of 2-(3-Bromo-5-fluorophenyl)acetonitrile that are exploited in multi-step organic synthesis.

Caption: Key reactive sites of 2-(3-Bromo-5-fluorophenyl)acetonitrile for synthetic diversification.

Synthesis Protocols

The following section details a validated laboratory-scale synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Primary Synthesis Route: Cyanation of 3-Bromo-5-fluorobenzyl bromide

This widely used method involves a nucleophilic substitution reaction where the bromide of the starting material is displaced by a cyanide ion.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is prepared in a sealed tube. To this, a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL) is added.[2]

-

Rationale: Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic cyanide salt, facilitating the reaction. The use of a sealed tube is crucial to prevent the loss of any volatile components and to ensure the reaction proceeds to completion under controlled pressure.

-

-

Reaction Conditions: The reaction mixture is heated to 75°C for 3 hours.[2]

-

Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate. The temperature is carefully controlled to minimize potential side reactions.

-

-

Work-up and Extraction: After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL). The aqueous layer is further extracted with ethyl acetate (50 mL).[2]

-

Rationale: The sodium bicarbonate solution neutralizes any acidic byproducts. Ethyl acetate is an effective extraction solvent for the desired organic product. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Washing and Drying: The combined organic extracts are washed sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 50 mL). The organic layer is then dried over anhydrous sodium sulfate.[2]

-

Rationale: Washing with water removes any remaining water-soluble impurities and DMF. The brine wash helps to break any emulsions and further removes water from the organic layer. Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent.

-

-

Purification: The solvent is removed under reduced pressure (in vacuo) to yield the crude product. This is then purified by column chromatography on silica gel, eluting with a mixture of 10% ethyl acetate in hexane.[2]

-

Rationale: Column chromatography is a standard technique for purifying organic compounds. The choice of a non-polar eluent system (10% ethyl acetate in hexane) is based on the moderate polarity of the target compound, allowing it to be separated from more polar and less polar impurities.

-

Expected Yield: 58%[2]

Analytical Characterization

To ensure the identity and purity of 2-(3-Bromo-5-fluorophenyl)acetonitrile, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, 1H), 6.98-7.02 (dm, 1H), 3.73 (s, 2H).[2]

-

¹⁹F NMR (377 MHz, CDCl₃): δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F).[2]

-

¹³C NMR (101 MHz, CDCl₃): δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz).[2]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C≡N stretch: around 2240-2260 cm⁻¹

-

C-Br stretch: around 500-600 cm⁻¹

-

C-F stretch: around 1000-1400 cm⁻¹

-

Aromatic C-H stretch: above 3000 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for assessing the purity of 2-(3-Bromo-5-fluorophenyl)acetonitrile. A validated method would involve the following general parameters, which should be optimized for specific instrumentation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (typically in the range of 210-254 nm).

-

Flow Rate: Approximately 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for both separation and identification. A typical GC method would involve:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: Around 250°C.

-

Oven Program: A temperature gradient to ensure good separation of the analyte from any impurities.

-

MS Detector: Electron Ionization (EI) source.

The following diagram outlines a general workflow for the analytical characterization of 2-(3-Bromo-5-fluorophenyl)acetonitrile.

Caption: A typical workflow for the analytical characterization of 2-(3-Bromo-5-fluorophenyl)acetonitrile.

Safety and Handling

2-(3-Bromo-5-fluorophenyl)acetonitrile is a hazardous substance and should be handled with appropriate precautions by trained personnel.

Hazard Statements:

-

H302: Harmful if swallowed.[8]

-

H312: Harmful in contact with skin.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H332: Harmful if inhaled.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(3-Bromo-5-fluorophenyl)acetonitrile is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its unique trifunctional nature provides multiple avenues for synthetic elaboration, making it a key building block in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

2-(3-Bromo-5-fluorophenyl)acetonitrile | 305800-58-2 | C8H5BrFN | Appchem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Fedratinib in myelofibrosis - PMC - PubMed Central. (2020, April 28). Retrieved January 11, 2026, from [Link]

-

(3-Bromo-2-Fluorophenyl)Acetonitrile - Methylamine Supplier. (n.d.). Retrieved January 11, 2026, from [Link]

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).

-

JAK INHIBITOR COMPOUND AND USE THEREOF - European Patent Office - EP 4071145 A1. (2020, December 30). Retrieved January 11, 2026, from [Link]

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

sensitive hplc-uv method: Topics by Science.gov. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-(3-Bromo-5-fluorophenyl)acetonitrile | 305800-58-2 | C8H5BrFN | Appchem. (n.d.). Retrieved January 11, 2026, from [Link]

- EP4105214A1 - Use of jak inhibitors in preparation of drugs for treating jak kinase-related diseases - Google Patents. (n.d.).

-

(3-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 26985257 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Acetonitrile | CH3CN | CID 6342 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents. (n.d.).

-

Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. (n.d.). Retrieved January 11, 2026, from [Link]

-

Quality Evaluation of HPLC-Grade Acetonitrile - American Laboratory. (2008, September 1). Retrieved January 11, 2026, from [Link]

-

Fedratinib in myelofibrosis - PMC - PubMed Central. (2020, April 28). Retrieved January 11, 2026, from [Link]

-

Fedratinib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.).

- WO2017143014A1 - Jak inhibitors and uses thereof - Google Patents. (n.d.).

-

GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]

-

Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]

-

chemical label 2-(3-bromo-5-fluorophenyl)acetonitrile. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2 [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. mdpi.com [mdpi.com]

- 6. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fedratinib - Wikipedia [en.wikipedia.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

2-(3-Bromo-5-fluorophenyl)acetonitrile chemical properties

An In-Depth Technical Guide to 2-(3-Bromo-5-fluorophenyl)acetonitrile

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-(3-Bromo-5-fluorophenyl)acetonitrile, a key chemical intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis, and application. We will delve into its core properties, spectroscopic signature, reactive potential, and the safety protocols necessary for its handling, grounding all claims in verifiable, authoritative data.

Core Chemical and Physical Properties

2-(3-Bromo-5-fluorophenyl)acetonitrile, also known as 3-Bromo-5-fluorobenzyl cyanide, is a disubstituted phenylacetonitrile. The strategic placement of the bromo and fluoro groups on the aromatic ring, combined with the reactive nitrile and benzylic methylene groups, makes it a highly versatile scaffold for building molecular complexity.

Key physicochemical data are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 305800-58-2 | [1][2][3] |

| Molecular Formula | C₈H₅BrFN | [1][2][3] |

| Molecular Weight | 214.03 g/mol | [1][2][3] |

| Predicted Boiling Point | 277.9 ± 25.0 °C | [3] |

| Predicted Density | 1.573 ± 0.06 g/cm³ | [3] |

| MDL Number | MFCD09258960 | [2][3] |

| SMILES | N#CCC1=CC(F)=CC(Br)=C1 | [2] |

Spectroscopic Characterization: The Compound's Fingerprint

Accurate characterization is the bedrock of chemical synthesis. The following spectroscopic data provide a definitive fingerprint for the identification and purity assessment of 2-(3-Bromo-5-fluorophenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure. The data presented here were obtained in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.26-7.28 (m, 1H) : Aromatic proton (Ar-H).

-

δ 7.17-7.21 (dm, 1H, JHF = 8.0 Hz) : Aromatic proton coupled to the fluorine atom.

-

δ 6.98-7.02 (dm, 1H, JHF = 8.8 Hz) : Aromatic proton coupled to the fluorine atom.

-

δ 3.73 (s, 2H) : Methylene protons (-CH₂CN). The singlet nature of this peak confirms the absence of adjacent protons and is characteristic of the phenylacetonitrile moiety.[1]

-

-

¹³C NMR (101 MHz, CDCl₃) :

-

δ 162.90 (d, JCF = 252.1 Hz) : Carbon directly bonded to fluorine (C-F), showing a characteristic large one-bond carbon-fluorine coupling constant.

-

δ 133.95 (d, JCF = 8.5 Hz) : Aromatic carbon (C-Br).

-

δ 127.24 (d, JCF = 3.8 Hz) : Aromatic carbon.

-

δ 123.53 (d, JCF = 10.0 Hz) : Aromatic carbon.

-

δ 119.22 (d, JCF = 23.8 Hz) : Aromatic carbon.

-

δ 117.00 : Nitrile carbon (-C≡N).

-

δ 114.50 (d, JCF = 23.1 Hz) : Aromatic carbon.

-

δ 23.30 (d, JCF = 1.5 Hz) : Methylene carbon (-CH₂CN).[1]

-

-

¹⁹F NMR (377 MHz, CDCl₃) :

-

δ -109.46 (dd, JHF = 8.0, 8.0 Hz) : The fluorine signal appears as a doublet of doublets due to coupling with the two ortho aromatic protons.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The nitrile (C≡N) stretch is a particularly strong and diagnostically useful absorption.

-

C≡N Stretch : Expected in the range of 2240-2260 cm⁻¹. For acetonitrile itself, this band appears around 2253 cm⁻¹.[4] The exact position for the title compound will be influenced by the electronic effects of the aromatic substituents.

-

Aromatic C-H Stretch : Typically observed above 3000 cm⁻¹.

-

Aromatic C=C Bending : Found in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch : Usually appears in the fingerprint region, below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺) : The exact mass is 212.95894 Da.[5] A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be expected, showing two peaks of nearly equal intensity at m/z 213 and 215.

Synthesis Protocol: A Validated Approach

The synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile is most commonly achieved via a nucleophilic substitution reaction. The protocol described below is based on established procedures and is designed for high yield and purity.[1]

Reaction Principle

This synthesis is a classic Sₙ2 reaction where the cyanide anion (CN⁻) acts as a nucleophile, displacing the bromide from the benzylic position of 3-bromo-5-fluorobenzyl bromide. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical; it effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

Caption: Workflow for the synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile.

Step-by-Step Methodology

-

Reagent Preparation : In a sealable reaction tube, prepare a suspension of sodium cyanide (NaCN, 1.5 equivalents) in a minimal amount of water.

-

Causality: Using a suspension ensures a high concentration of the nucleophile is available. Water is necessary to dissolve the NaCN initially.

-

-

Reaction Setup : Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 equivalent) in dimethylformamide (DMF).

-

Causality: DMF is the ideal solvent for this Sₙ2 reaction, as explained above.

-

-

Reaction Execution : Seal the tube and heat the reaction mixture to 75°C for 3 hours.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. A sealed tube is used to prevent the evaporation of the solvent and any volatile components.

-

-

Workup : Cool the reaction to room temperature. Partition the mixture between ethyl acetate (EtOAc) and a 2.5% w/v aqueous sodium bicarbonate (NaHCO₃) solution.

-

Causality: The aqueous workup removes the DMF and unreacted inorganic salts. NaHCO₃ ensures the aqueous phase is slightly basic.

-

-

Extraction : Separate the layers and extract the aqueous phase again with EtOAc. Combine the organic extracts.

-

Washing : Wash the combined organic layers sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

-

Causality: Washing removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification : Purify the crude material by column chromatography on silica gel, eluting with a mixture of 10% ethyl acetate in hexane.

-

Causality: Chromatography is essential to remove any unreacted starting material and side products, yielding the pure desired compound. The specified eluent system provides the optimal polarity for separation.[1]

-

Chemical Reactivity and Synthetic Potential

The true value of 2-(3-Bromo-5-fluorophenyl)acetonitrile lies in its trifunctional nature. The nitrile, aryl bromide, and active methylene groups can be manipulated selectively to generate a diverse array of downstream products.

Caption: Key reactive pathways of 2-(3-Bromo-5-fluorophenyl)acetonitrile.

-

Transformations of the Nitrile Group : The cyano group is a versatile precursor.

-

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-bromo-5-fluorophenyl)acetic acid.

-

Reduction : The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni), leading to 2-(3-bromo-5-fluorophenyl)ethan-1-amine. This opens the door to a vast array of phenethylamine derivatives.[6]

-

-

Reactions at the Aryl Bromide : The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[6]

-

Suzuki Coupling : Reaction with boronic acids or esters introduces new carbon-carbon bonds, forming biaryl compounds.

-

Buchwald-Hartwig Amination : Forms carbon-nitrogen bonds by coupling with various amines.

-

Sonogashira Coupling : Couples with terminal alkynes to introduce alkynyl moieties.

-

-

Reactivity of the α-Carbon (Active Methylene) : The protons on the carbon adjacent to the nitrile are acidic due to the electron-withdrawing nature of the cyano group.[7]

-

Deprotonation and Alkylation : This position can be deprotonated with a suitable base (e.g., sodium hydride, NaH) to form a carbanion, which can then be alkylated or acylated with various electrophiles.

-

Applications in Research and Development

The synthetic versatility of 2-(3-Bromo-5-fluorophenyl)acetonitrile makes it a valuable building block in several areas:

-

Pharmaceutical Synthesis : As a trifunctional intermediate, it serves as a starting point for the synthesis of complex drug candidates. The substituted phenylacetonitrile core is found in numerous biologically active molecules.

-

Agrochemicals : The development of new herbicides and pesticides often relies on novel substituted aromatic scaffolds.

-

Materials Science : It can be used as a precursor for functionalized organic materials, including ligands for catalysts and components of organic electronics.

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount. 2-(3-Bromo-5-fluorophenyl)acetonitrile is classified as harmful and an irritant.

-

Hazard Statements :

-

Precautionary Measures :

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]

-

Handling : Avoid direct contact with the substance. Avoid creating dust.[10]

-

Storage : Store in a cool, well-ventilated area in a tightly closed container.[10]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor immediately.[9][10][11]

-

References

-

Chemsrc - 1-ethyl-2-fluorobenzene | CAS#:446-49-1 . Available at: [Link]

-

Appchem - 1-Ethyl-2-Fluorobenzene | 446-49-1 . Available at: [Link]

- Chemical Label - 2-(3-bromo-5-fluorophenyl)acetonitrile.

-

CAS Common Chemistry - 1-Ethyl-2-fluorobenzene . Available at: [Link]

-

Appchem - 2-(3-Bromo-5-fluorophenyl)acetonitrile | 305800-58-2 . Available at: [Link]

-

PubChem - 1-Ethyl-2-fluorobenzene | C8H9F | CID 11105361 . Available at: [Link]

-

PubChem - (3-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 26985257 . Available at: [Link]

- Apollo Scientific - SAFETY DATA SHEET.

- Fisher Scientific - SAFETY DATA SHEET.

- Pfaltz & Bauer - SAFETY DATA SHEET.

-

PubChem - (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 . Available at: [Link]

-

PMC - Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes . Available at: [Link]

-

Organic Syntheses Procedure - Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl . Available at: [Link]

Sources

- 1. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2 [chemicalbook.com]

- 4. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 26985257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Technical Guide to 2-(3-Bromo-5-fluorophenyl)acetonitrile: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of 2-(3-Bromo-5-fluorophenyl)acetonitrile, a key molecular intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a validated synthetic protocol, and its strategic applications in medicinal chemistry.

Core Molecular Attributes

2-(3-Bromo-5-fluorophenyl)acetonitrile is a substituted phenylacetonitrile derivative. The strategic placement of bromo, fluoro, and nitrile functional groups on the phenylacetonitrile scaffold makes it a highly versatile building block for the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Bromo-5-fluorophenyl)acetonitrile is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| CAS Number | 305800-58-2 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| SMILES | N#CCC1=CC(F)=CC(Br)=C1 | [3] |

| InChIKey | Not explicitly available |

Strategic Synthesis and Mechanistic Rationale

The synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile is most commonly achieved through a nucleophilic substitution reaction. The protocol detailed below is a robust and validated method, providing a reliable route to this key intermediate.

Synthetic Protocol: Nucleophilic Cyanation

This synthesis proceeds via the reaction of 3-bromo-5-fluorobenzyl bromide with sodium cyanide. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it effectively solvates the sodium cations, leaving the cyanide anion more nucleophilic and available for reaction.

Experimental Protocol:

-

Reaction Setup: In a sealed tube, a suspension of sodium cyanide (1.5 equivalents) in a minimal amount of water is prepared. A solution of 3-bromo-5-fluorobenzyl bromide (1.0 equivalent) in dimethylformamide (DMF) is then added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to 75°C and stirred for 3 hours. The sealed tube is necessary to prevent the loss of any volatile components and to ensure the reaction proceeds to completion.

-

Work-up: After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and a 2.5% w/v aqueous solution of sodium bicarbonate. The aqueous layer is extracted twice with ethyl acetate. The combined organic extracts are washed sequentially with water and saturated aqueous sodium chloride (brine).

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane), to afford pure 2-(3-bromo-5-fluorophenyl)acetonitrile. A typical yield for this reaction is around 58%.[1]

Causality Behind Experimental Choices:

-

Sodium Cyanide: A potent and readily available source of the cyanide nucleophile.

-

DMF/Water Solvent System: DMF is an excellent solvent for this type of SN2 reaction, while the small amount of water helps to dissolve the sodium cyanide.

-

Elevated Temperature: The reaction is heated to increase the rate of the nucleophilic substitution.

-

Aqueous Work-up: The use of sodium bicarbonate solution neutralizes any acidic impurities. The subsequent washes with water and brine remove any remaining inorganic salts and DMF.

-

Silica Gel Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 2-(3-Bromo-5-fluorophenyl)acetonitrile.

Utility in Drug Discovery and Medicinal Chemistry

The true value of 2-(3-Bromo-5-fluorophenyl)acetonitrile lies in its potential as a versatile building block in the synthesis of novel bioactive molecules.[4] The presence of three distinct functional groups—the nitrile, the aryl bromide, and the fluorine atom—provides multiple avenues for chemical modification and the introduction of molecular diversity.

Key Reactive Sites and Their Synthetic Potential

-

The Nitrile Group: The cyano group can be readily transformed into a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.[5]

-

The Aryl Bromide: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of a wide range of substituents.

-

The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. Fluorine can improve metabolic stability, increase binding affinity, and alter the pKa of nearby functional groups.[4]

The combination of these features makes 2-(3-Bromo-5-fluorophenyl)acetonitrile a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[6]

Logical Relationship of Functional Group Transformations:

Caption: Potential synthetic transformations of 2-(3-Bromo-5-fluorophenyl)acetonitrile.

Spectroscopic Characterization

The structure of 2-(3-Bromo-5-fluorophenyl)acetonitrile can be unequivocally confirmed by a combination of spectroscopic techniques. The following data is representative of a successfully synthesized and purified sample.[1]

| Technique | Key Features |

| ¹H NMR | A singlet for the benzylic protons (CH₂) around 3.73 ppm. Multiplets in the aromatic region (6.98-7.28 ppm) showing characteristic splitting due to fluorine coupling. |

| ¹³C NMR | A signal for the nitrile carbon around 117.00 ppm. A signal for the benzylic carbon around 23.30 ppm. Aromatic carbons showing characteristic C-F coupling constants. |

| ¹⁹F NMR | A doublet of doublets around -109.46 ppm, confirming the presence of the fluorine atom and its coupling to adjacent aromatic protons. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-Bromo-5-fluorophenyl)acetonitrile.

-

Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-(3-Bromo-5-fluorophenyl)acetonitrile is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple, readily transformable functional groups provide chemists with a powerful tool for the creation of novel and complex molecular entities. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of the next generation of therapeutics.

References

-

Appchem. 2-(3-Bromo-5-fluorophenyl)acetonitrile. [Link]

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

Vertex Pharmaceuticals Incorporated. Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

-

Appchem. 2-(3-Bromo-5-fluorophenyl)acetonitrile | 305800-58-2 | C8H5BrFN. [Link]

-

Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Google Patents.

-

MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

Sources

- 1. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(3-Bromo-4-fluorophenyl)acetonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Modal Spectroscopic Approach to the Structural Elucidation of 2-(3-Bromo-5-fluorophenyl)acetonitrile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is the bedrock upon which all subsequent investigations are built. Intermediates and active pharmaceutical ingredients (APIs) must be characterized with absolute certainty to ensure purity, predict reactivity, understand biological activity, and meet stringent regulatory standards. 2-(3-Bromo-5-fluorophenyl)acetonitrile (C₈H₅BrFN) is a substituted benzyl cyanide, a structural motif frequently employed as a versatile building block in the synthesis of more complex molecules. Its correct structural assignment is therefore not merely an academic exercise but a critical checkpoint in the drug development pipeline.

The Elucidation Workflow: A Symphony of Spectroscopies

The process of determining a molecule's structure is analogous to assembling a complex puzzle. Each spectroscopic technique provides a unique set of clues, and only by combining them can the full picture emerge. Our strategy is a hierarchical one: we first establish the molecular formula and identify the present functional groups, then meticulously map the atomic connectivity to define the precise isomer.

Caption: The overall workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Experience: Before any detailed connectivity is mapped, we must confirm the most fundamental property: the molecular formula. Mass spectrometry is the definitive tool for this purpose, providing a precise measurement of the molecule's mass.[1][2] For halogenated compounds, MS offers an immediate and powerful validation point through the characteristic isotopic patterns of the halogens.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) with exceptional accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition from a list of possible formulas. The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, provides a critical self-validating feature. We expect to see a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a classic signature of a monobrominated compound.

Predicted Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₈H₅⁷⁹BrFN]⁺ | 212.9589 | Molecular ion with the ⁷⁹Br isotope. |

| [C₈H₅⁸¹BrFN]⁺ | 214.9569 | Molecular ion with the ⁸¹Br isotope. |

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry often induces fragmentation, providing clues to the molecule's structure.[3] For benzyl cyanides, characteristic fragmentation pathways include the loss of the nitrile group and benzylic cleavage.[4][5] The observation of a prominent fragment corresponding to the bromofluorophenylmethyl cation ([M-CN]⁺) would strongly support the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard. Set the instrument to operate in positive ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the resolution is sufficient to distinguish the isotopic peaks clearly.

-

Analysis: Determine the exact mass of the molecular ion peaks and compare them to the calculated values for C₈H₅BrFN. Verify the ~1:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a fast, non-destructive technique that excels at identifying the functional groups within a molecule.[6][7] It acts as a rapid confirmation that the key chemical bonds expected from the proposed structure are indeed present. For 2-(3-Bromo-5-fluorophenyl)acetonitrile, we are looking for definitive evidence of the nitrile (C≡N) and the substituted aromatic ring.

Trustworthiness: The nitrile functional group produces a sharp, characteristic absorption band that is typically found in a relatively uncluttered region of the spectrum, making it a highly reliable diagnostic peak.[8] The presence of aromatic C-H and C=C stretching vibrations further corroborates the structure.[9]

Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Weak |

| Methylene C-H | Stretch | 3000 - 2850 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the detailed atomic-level map of the molecule.[10] It is the most powerful tool for structure elucidation, allowing us to determine the precise connectivity of atoms.[11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required to solve the structure completely.[12]

Trustworthiness: The true power of NMR lies in its self-validating, multi-dimensional approach. ¹H NMR reveals the number and environment of protons and their neighboring relationships through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms. The 2D experiments then link these pieces together: HSQC correlates each proton directly to the carbon it is attached to, while HMBC reveals longer-range (2- and 3-bond) correlations, allowing us to piece together the entire molecular framework.[13][14][15]

¹H and ¹³C NMR: Predicted Data and Interpretation

The substitution pattern (bromo at C3, fluoro at C5) creates a unique electronic environment for each of the three aromatic protons and eight carbons. The following data is based on established principles of chemical shift prediction and observed data for this compound.[16][17][18]

| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), Mult. (J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₂- | 3.73, s | 23.3, d (J=1.5) | C1, C2, C6, CN |

| -CN | - | 117.0 | - |

| C1 | - | 134.0, d (J=8.5) | - |

| C2 | 7.27, m | 127.2, d (J=3.8) | C4, C6, CH₂ |

| C3 | - | 123.5, d (J=10.0) | - |

| C4 | 7.19, dm (JHF=8.0) | 119.2, d (J=23.8) | C2, C6, C5 |

| C5 | - | 162.9, d (JCF=252.1) | - |

| C6 | 7.00, dm (JHF=8.8) | 114.5, d (JCF=23.1) | C2, C4, CH₂ |

Note: Chemical shifts (δ) are referenced to TMS. Multiplicity: s=singlet, d=doublet, m=multiplet, dm=doublet of multiplets. Coupling constants (J) for ¹³C are C-F couplings.[16]

Interpretation Insights:

-

¹H NMR: The methylene (-CH₂) protons appear as a singlet around 3.73 ppm. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: Eight distinct carbon signals are expected. The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant (~252 Hz). Other carbons in proximity to the fluorine will exhibit smaller 2-bond and 3-bond C-F couplings. The methylene carbon (CH₂) and the nitrile carbon (CN) will appear in the aliphatic region.

2D NMR: Connecting the Pieces

Caption: HSQC correlates protons to their directly attached carbons.

The HSQC (Heteronuclear Single Quantum Coherence) spectrum is the first step in building the C-H framework.[15] It will show cross-peaks connecting the signal for the -CH₂- protons to the -CH₂- carbon signal, and each of the three aromatic proton signals to their respective carbon signals. This unequivocally pairs up directly bonded C-H atoms.

Caption: HMBC reveals 2- and 3-bond connectivities.

The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is the cornerstone of the elucidation, used to piece together the entire carbon skeleton.[19][20] The most critical correlations are those from the methylene (-CH₂) protons. We expect to see cross-peaks to:

-

C1: The quaternary carbon to which the CH₂CN group is attached (a 2-bond correlation).

-

C2 and C6: The two adjacent aromatic carbons (3-bond correlations).

-

CN: The nitrile carbon (a 2-bond correlation).

These correlations definitively link the acetonitrile moiety to the C1 position of the phenyl ring. Further HMBC correlations between the aromatic protons (H2, H4, H6) and their neighboring carbons will confirm the 3-bromo-5-fluoro substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ and CH₂ signals.

-

2D NMR Acquisition: Run standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for an average long-range coupling constant of ~8 Hz.

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Integrate ¹H signals and pick peaks for all spectra. Analyze the 2D correlations to build the molecular structure.

Conclusion: A Unified Structural Proof

The structural elucidation of 2-(3-Bromo-5-fluorophenyl)acetonitrile is a clear demonstration of the power of a multi-technique, synergistic analytical approach.

Caption: Synthesis of all data confirming the final structure.

References

- Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*.

- Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.

- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.

- Vertex AI Search. (n.d.). Identification of functional groups in FTIR spectra via novel machine learning approach.

- ACS Publications. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry.

- NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

- University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy?.

- ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products.

- Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.

- Hypha Discovery. (n.d.). Structure Elucidation and NMR.

- Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.

- ChemicalBook. (n.d.). 3-Bromo-5-fluorophenylacetonitrile synthesis.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- PROSPRE. (n.d.). 1H NMR Predictor.

- MassBank. (2008). Benzyl cyanides.

- Wikipedia. (n.d.). Benzyl cyanide.

- AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. longdom.org [longdom.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. massbank.eu [massbank.eu]

- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 6. Identification of functional groups in FTIR spectra via novel machine learning approach - American Chemical Society [acs.digitellinc.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. azooptics.com [azooptics.com]

- 10. jchps.com [jchps.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. researchgate.net [researchgate.net]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 17. acdlabs.com [acdlabs.com]

- 18. PROSPRE [prospre.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Introduction: Strategic Importance of a Versatile Intermediate

An In-depth Technical Guide to the Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile

2-(3-Bromo-5-fluorophenyl)acetonitrile, also known as 3-Bromo-5-fluorobenzyl cyanide, is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure incorporates three key reactive centers: a nucleophilic nitrile group, a bromine-substituted aromatic ring amenable to cross-coupling reactions, and a fluorine atom which can modulate the electronic properties and metabolic stability of derivative compounds.[2][3] The nitrile moiety can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, while the aryl bromide is a prime substrate for foundational carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.[3][4] This trifecta of functionality makes it an invaluable precursor for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. This guide provides a detailed examination of its primary synthesis pathway, including mechanistic rationale, a field-proven experimental protocol, and considerations for process optimization.

Primary Synthesis Pathway: Nucleophilic Aliphatic Substitution (SN2)

The most direct and widely documented method for the synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile is the nucleophilic substitution of 3-bromo-5-fluorobenzyl bromide with a cyanide salt.[5] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism, valued for its efficiency and reliability.

Mechanistic Rationale and Causality

The efficacy of this pathway is rooted in several key principles:

-

Substrate Activation : The starting material, 3-bromo-5-fluorobenzyl bromide, is an ideal SN2 substrate. The carbon atom situated between the aromatic ring and the bromine (the benzylic carbon) is highly activated towards nucleophilic attack. The adjacent phenyl ring stabilizes the transition state through π-orbital overlap, lowering the activation energy of the reaction. Furthermore, bromide is an excellent leaving group due to its large atomic radius and the stability of the resulting bromide anion (Br⁻).

-

Nucleophile Potency : The cyanide ion (CN⁻), typically sourced from sodium cyanide (NaCN) or potassium cyanide (KCN), is a potent nucleophile. Its negative charge is concentrated on the carbon atom, making it highly effective in attacking the electrophilic benzylic carbon.

-

Solvent Effects : The choice of solvent is critical for SN2 reactions. The documented protocol utilizes a mixture of N,N-dimethylformamide (DMF) and water.[5] DMF is a polar aprotic solvent, which is optimal for this transformation. It effectively solvates the sodium cation (Na⁺) but poorly solvates the cyanide anion. This leaves the cyanide "naked" and highly reactive, thereby accelerating the rate of reaction. The small volume of water is added to fully dissolve the sodium cyanide salt.

-

Thermal Conditions : The reaction is conducted at an elevated temperature (75°C), which provides the necessary thermal energy to overcome the activation barrier, ensuring the reaction proceeds to completion within a reasonable timeframe (3 hours).[5]

dot graphdot { graph [layout="dot", splines="ortho", rankdir="LR", label="Figure 1: SN2 Synthesis Pathway", labelloc="b", fontname="Helvetica", fontsize="12"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="10"];

// Nodes Start [label="3-Bromo-5-fluorobenzyl bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-(3-Bromo-5-fluorophenyl)acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="NaCN\n(Nucleophile)", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="DMF / H₂O\n75°C", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="NaBr\n(Salt Byproduct)", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Product [label="SN2 Displacement"]; Reagent -> Start [style="dashed", arrowhead="none"]; Solvent -> Start [style="dashed", arrowhead="none"]; Product -> Byproduct [style="invis"]; // for layout } }

Caption: SN2 Synthesis of the Target Compound

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures and provides a robust method for laboratory-scale preparation.[5]

Safety Precaution: Sodium cyanide is a highly toxic substance. All manipulations must be performed in a certified chemical fume hood. Avoid contact with skin and inhalation. Crucially, never allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Always have a cyanide poisoning first-aid kit and trained personnel available.

Materials and Equipment:

-

3-bromo-5-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

N,N-dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

2.5% (w/v) Aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask or sealed tube suitable for heating

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vessel, prepare a suspension of sodium cyanide (1.5 eq., e.g., 0.38 g, 7.73 mmol) in a minimal amount of water (e.g., 0.35 mL).

-

Addition of Substrate: To this suspension, add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq., e.g., 1.38 g, 5.15 mmol) dissolved in dimethylformamide (e.g., 2.6 mL).

-

Reaction: Seal the vessel and heat the reaction mixture to 75°C with vigorous stirring for 3 hours.

-

Work-up - Quenching and Extraction: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and partition between ethyl acetate (e.g., 50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (e.g., 100 mL).

-

Aqueous Layer Extraction: Separate the layers and extract the aqueous phase again with a fresh portion of ethyl acetate (e.g., 50 mL) to recover any dissolved product.

-

Organic Layer Washing: Combine the organic extracts. Wash sequentially with water (2 x 50 mL) and then with saturated aqueous sodium chloride (50 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is 10% ethyl acetate in hexane.[5] Combine the fractions containing the pure product and evaporate the solvent to yield 2-(3-bromo-5-fluorophenyl)acetonitrile as the final product.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-fluorobenzyl bromide | [5] |

| Reagent | Sodium Cyanide (NaCN) | [5] |

| Stoichiometry (NaCN) | 1.5 equivalents | [5] |

| Solvent System | N,N-dimethylformamide / Water | [5] |

| Temperature | 75°C | [5] |

| Reaction Time | 3 hours | [5] |

| Typical Yield | 58% | [5] |

| Purification Method | Silica Gel Chromatography | [5] |

Table 1: Summary of Reaction Conditions

Product Characterization

The identity and purity of the synthesized 2-(3-bromo-5-fluorophenyl)acetonitrile should be confirmed using standard analytical techniques. The following data serves as a reference.[5]

-

¹H NMR (400 MHz, CDCl₃): δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, 1H), 6.98-7.02 (dm, 1H), 3.73 (s, 2H).

-

¹⁹F NMR (377 MHz, CDCl₃): δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F).

-

¹³C NMR (101 MHz, CDCl₃): δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz).

Alternative Synthetic Strategies and Considerations

While direct SN2 displacement is highly effective, other modern synthetic methods are relevant for the synthesis of related aryl and benzyl nitriles.

-

Phase-Transfer Catalysis (PTC): For reactions involving an organic-soluble substrate and an aqueous-soluble nucleophile, phase-transfer catalysis is a powerful technique.[6][7] A catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the cyanide anion from the aqueous phase into the organic phase where the reaction occurs.[8][9] This can obviate the need for polar aprotic solvents like DMF and allow the reaction to proceed in a biphasic system (e.g., toluene/water), which can simplify work-up procedures.

-

Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling has emerged as a robust method for forming aryl nitriles (Ar-CN) from aryl halides.[10] These methods often employ less acutely toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[11] It is important to note that this approach, when applied to a substrate like 1,3-dibromo-5-fluorobenzene, would yield 3-bromo-5-fluorobenzonitrile, not the target acetonitrile. The synthesis of Ar-CH₂-CN requires a different starting material, reinforcing the utility of the SN2 approach from the corresponding benzyl halide.

-

Sandmeyer Reaction: The Sandmeyer reaction is a classic transformation that converts an aryl amine (Ar-NH₂) into an aryl nitrile (Ar-CN) via a diazonium salt intermediate using a copper(I) cyanide catalyst.[12][13][14] Similar to palladium catalysis, this method is primarily used for the direct cyanation of the aromatic ring and would not produce the desired benzyl cyanide structure from a simple aniline precursor.

dot graphdot { graph [layout="dot", splines="ortho", rankdir="TB", label="Figure 2: Experimental Workflow", labelloc="b", fontname="Helvetica", fontsize="12"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10"];

// Nodes A [label="Reaction Setup\n(Substrate, NaCN, DMF/H₂O)"]; B [label="Heating at 75°C\n(3 hours)"]; C [label="Cooling & Quenching\n(Partition with EtOAc & NaHCO₃)"]; D [label="Phase Separation\n& Aqueous Extraction"]; E [label="Organic Layer Washing\n(H₂O & Brine)"]; F [label="Drying & Filtration\n(Na₂SO₄)"]; G [label="Solvent Removal\n(Rotary Evaporation)"]; H [label="Column Chromatography\n(Silica Gel, EtOAc/Hexane)"]; I [label="Final Product\n(Pure Acetonitrile)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } }

Caption: Post-Reaction Work-Up and Purification

Conclusion

The synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile is most effectively achieved through a direct SN2 displacement reaction on 3-bromo-5-fluorobenzyl bromide. The causality-driven selection of a potent nucleophile, an activated benzylic substrate, and an appropriate polar aprotic solvent system ensures high reactivity and provides a reliable route to this versatile chemical intermediate. The detailed protocol and purification procedure described herein offer a validated method for obtaining high-purity material, which is essential for subsequent applications in drug discovery and complex molecule synthesis. Understanding alternative cyanation chemistries, such as phase-transfer catalysis and metal-catalyzed reactions, provides a broader context and offers pathways for process optimization and the synthesis of related nitrile compounds.

References

- PROMETIC BIOSCIENCES INC.;GAGNON, Lyne;GROUIX, Brigitte. (2016). Patent WO2016/54728. [Online].

-

Kennemur, J. L., et al. (2011). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC - NIH. [Online]. Available at: [Link]

-

Anju, S., & Pillai, P. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Online]. Available at: [Link]

-

Halpern, M. (n.d.). PTC Cyanation. PTC Organics, Inc.. [Online]. Available at: [Link]

-

Thakur, A. K., et al. (2003). Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. PubMed. [Online]. Available at: [Link]

-

Bhatia, S., et al. (2014). Purification and characterization of arylacetonitrile-specific nitrilase of Alcaligenes sp. MTCC 10675. Biotechnology and Applied Biochemistry. [Online]. Available at: [Link]

-

Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Online]. Available at: [Link]

-

Bhatia, S., et al. (2013). Purification and characterization of arylacetonitrile-specific nitrilase of Alcaligenes sp. MTCC 10675. PubMed. [Online]. Available at: [Link]

-

L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Online]. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Online]. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Online]. Available at: [Link]

-

Angene. (n.d.). The Synthesis Utility of 3-Bromo-5-cyanobenzotrifluoride in Chemical Processes. [Online]. Available at: [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. [Online].

-

Nandy, A., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing. [Online]. Available at: [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Online]. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Online]. Available at: [Link]

-

Lee, H. G., & Sigman, D. S. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH. [Online]. Available at: [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. [Online].

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides. [Online].

-

Chemistry For Everyone. (2024). What Is Phase Transfer Catalysis? [Video]. YouTube. [Online]. Available at: [Link]

-

CHIMIA. (n.d.). View of Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Online]. Available at: [Link]

-

Angene. (n.d.). Exploring 3-Bromo-5-Fluorobenzaldehyde: Properties and Applications. [Online]. Available at: [Link]

-

Angene. (n.d.). 3-Bromo-5-fluorobenzaldehyde: A Key Intermediate for Chemical Manufacturers. [Online]. Available at: [Link]

-

PubChem. (n.d.). 2-(3-bromo-4-fluorophenyl)acetonitrile. [Online]. Available at: [Link]

-

Bhatia, S., et al. (2014). Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis. PubMed. [Online]. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Online]. Available at: [Link]

- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds. [Online].

-

PubChem. (n.d.). (3-Bromo-2-fluorophenyl)acetonitrile. [Online]. Available at: [Link]

-

ChemContract. (n.d.). 3-Bromo-5-fluorobenzyl bromide. [Online]. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Online]. Available at: [Link]

-

PubChem. (n.d.). Bromobenzyl Cyanide. [Online]. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Online]. Available at: [Link]

- Google Patents. (n.d.). JP2517304B2 - Method for producing bromoacetonitrile. [Online].

-

Career Henan Chemical Co. (n.d.). 2-(4-bromo-3-fluorophenyl)acetonitrile CAS NO.499983-13-0. [Online]. Available at: [Link]

Sources

- 1. 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 691877-03-9 | 3-Bromo-5-cyanobenzotrifluoride [fluoromart.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. youtube.com [youtube.com]

- 8. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. byjus.com [byjus.com]

The Latent Therapeutic Potential of 2-(3-Bromo-5-fluorophenyl)acetonitrile Derivatives: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(3-bromo-5-fluorophenyl)acetonitrile scaffold represents a promising, yet underexplored, chemical space in modern drug discovery. The strategic incorporation of a bromine atom, a fluorine atom, and a nitrile group on a phenylacetonitrile core suggests the potential for multifaceted biological activity. This technical guide provides a comprehensive overview of the therapeutic promise of derivatives based on this scaffold, drawing upon structure-activity relationships of analogous compounds. We will delve into the prospective applications of these derivatives as anticancer and antimicrobial agents, detailing plausible mechanisms of action and providing robust, field-tested experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a foundational resource to catalyze further research and development in this compelling area of medicinal chemistry.

Introduction: The Strategic Design of a Privileged Scaffold

The 2-(3-bromo-5-fluorophenyl)acetonitrile core is a synthetically accessible starting point for the generation of diverse chemical libraries. The phenylacetonitrile moiety itself is a well-established pharmacophore found in a variety of biologically active molecules. The addition of halogen atoms, specifically bromine and fluorine, is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

The Role of Halogenation: The presence of a bromine atom can introduce favorable interactions with target proteins, such as halogen bonding, and can influence metabolic stability. Fluorine substitution is known to enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter the acidity of nearby functional groups.

-

The Versatility of the Nitrile Group: The nitrile functional group is a key feature, serving as a versatile synthetic handle for the introduction of various functionalities. It can also participate in crucial binding interactions with biological targets.

Given these features, derivatives of 2-(3-bromo-5-fluorophenyl)acetonitrile are prime candidates for investigation across multiple therapeutic areas. This guide will focus on two key potential applications: oncology and infectious diseases.

Anticancer Potential: Targeting Cellular Proliferation

While direct studies on the anticancer activity of 2-(3-bromo-5-fluorophenyl)acetonitrile derivatives are not yet prevalent in the public domain, extensive research on related phenylacetonitrile and 2-phenylacrylonitrile derivatives provides a strong rationale for their investigation as potent antiproliferative agents.[1][2] A significant body of evidence points towards tubulin inhibition as a primary mechanism of action for this class of compounds.

Mechanism of Action: Disruption of the Cytoskeleton via Tubulin Inhibition

Tubulin, a critical component of the cellular cytoskeleton, is a validated target for cancer chemotherapy. Its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Phenylacetonitrile derivatives have been shown to bind to the colchicine-binding site of β-tubulin, preventing microtubule polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

Hypothesized Mechanism of Action for 2-(3-Bromo-5-fluorophenyl)acetonitrile Derivatives

Caption: Hypothesized pathway of anticancer activity.

Synthesis of Novel Derivatives

The synthesis of novel derivatives can be achieved through various chemical transformations. A common starting point is the Knoevenagel condensation of 2-(3-bromo-5-fluorophenyl)acetonitrile with a variety of aldehydes to introduce diverse substituents.[1][2]

Experimental Protocol: Synthesis of 2-phenylacrylonitrile Derivatives

-

Reaction Setup: To a solution of 2-(3-bromo-5-fluorophenyl)acetonitrile (1 equivalent) and a selected aldehyde (1.2 equivalents) in ethanol, add piperidine (0.2 equivalents) as a catalyst.

-

Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and purify by recrystallization from ethanol to yield the desired 2-phenylacrylonitrile derivative.

In Vitro Evaluation of Anticancer Activity

A panel of human cancer cell lines should be used to assess the antiproliferative activity of the synthesized derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HCT116, BEL-7402, MCF-7) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Table 1: Hypothetical Anticancer Activity of 2-(3-Bromo-5-fluorophenyl)acetonitrile Derivatives

| Compound ID | R-group on Acrylonitrile | HCT116 IC50 (nM) | BEL-7402 IC50 (nM) |

| BFPA-01 | 4-methoxyphenyl | 15.2 | 21.7 |

| BFPA-02 | 3,4,5-trimethoxyphenyl | 5.9[1] | 7.8[1] |

| BFPA-03 | 4-chlorophenyl | 12.8 | 18.4 |

| BFPA-04 | 2-nitrophenyl | 25.1 | 33.9 |

| Taxol (Control) | - | 8.5 | 10.2 |

Note: IC50 values for BFPA-02 are based on a structurally similar compound from the literature for illustrative purposes.[1]

Elucidating the Mechanism: Tubulin Polymerization Assay

To confirm tubulin inhibition as the mechanism of action, a cell-free tubulin polymerization assay can be performed.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein, a polymerization buffer (e.g., PEM buffer), and GTP.

-

Compound Addition: Add the test compounds or a vehicle control to the reaction mixture.

-

Initiation of Polymerization: Incubate the mixture at 37°C to initiate microtubule polymerization.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of compound-treated samples to the control to determine the inhibitory effect.

Workflow for Anticancer Evaluation

Sources

The Untapped Antifungal Potential of 2-(3-Bromo-5-fluorophenyl)acetonitrile Scaffolds: A Technical Guide for Drug Discovery

Abstract